1-Aminocyclobutanecarboxylic acid
Overview
Description
1-Aminocyclobutanecarboxylic acid is a L-alpha-amino acid . It acts as an NMDA receptor antagonist at the glycine site . It is an analog of glycine at the NMDA-glycine receptor site, affecting signal transmission in the CNS .
Synthesis Analysis
The synthesis of this compound involves a sequential solvent-free aza-Michael addition of benzophenone imine across 3-halopropylidenemalonates and base-induced ring closure . This method is considered more convenient and practical than previous ones .Molecular Structure Analysis
The molecular formula of this compound is C5H9NO2 . The SMILES string representation is NC1(CCC1)C(O)=O .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 115.13 . The melting point is 261 °C (dec.) (lit.) .Scientific Research Applications
Imaging Modalities in Prostate Cancer 1-Aminocyclobutanecarboxylic acid derivatives, such as 18F-1-amino-3-fluorine 18-fluorocyclobutane-1-carboxylic acid, have been highlighted for their promising results in imaging modalities for prostate cancer. These derivatives serve as new PET tracers, demonstrating potential improvements in the diagnosis and treatment monitoring of prostate cancer, offering an alternative to traditional radiolabeled choline (Bouchelouche, Turkbey, & Choyke, 2015).
Pharmacological Properties and Therapeutic Efficacy Research into naturally occurring and synthetic derivatives of this compound and similar compounds has explored their therapeutic efficacy across a range of conditions. For example, azelaic acid, sharing a similar carboxylic acid functional group, has shown effectiveness in treating acne and hyperpigmentary skin disorders, hinting at the broad pharmacological potential of carboxylic acid derivatives (Fitton & Goa, 1991).
Potential Clinical Applications in Diseases Further research into α-ketoglutaric acid (AKG), an analog of this compound, suggests its significant role in maintaining physiological functions and cellular metabolism. AKG is identified as a potential novel drug for the clinical treatment of age-related diseases, underscoring the therapeutic applications of carboxylic acid derivatives in a variety of health conditions (Meng et al., 2022).
Biochemical and Physiological Research 1-Aminocyclopropane-1-carboxylic acid (ACC), though not identical, shares structural similarities with this compound, and has been extensively studied for its role beyond being a precursor to ethylene in plants. Research on ACC has opened avenues for understanding its various functions, including signaling and response to environmental stress, providing insights into the complex roles that similar compounds may play in biological systems (Van de Poel & Van Der Straeten, 2014).
Mechanism of Action
Target of Action
1-Aminocyclobutanecarboxylic acid primarily targets the NMDA receptor , specifically at the glycine site, NR1 . The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory function.
Mode of Action
As a partial agonist , this compound binds to the glycine site of the NMDA receptor This binding modulates the receptor’s activity, leading to changes in the flow of ions through the receptor’s channel
Pharmacokinetics
Its solubility in water suggests that it may have reasonable bioavailability
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-Aminocyclobutanecarboxylic acid is known to interact with the NMDA receptor, acting at the glycine site . It acts as an agonist, being an analog of glycine at the NMDA-glycine receptor site . This interaction affects the signal transmission in the central nervous system .
Cellular Effects
The interaction of this compound with the NMDA receptor has significant effects on cellular processes. By acting as an agonist at the NMDA-glycine receptor site, it influences cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the NMDA receptor. It binds to the glycine site of the receptor, acting as an agonist . This binding interaction can lead to changes in gene expression and can influence enzyme activation or inhibition .
properties
IUPAC Name |
1-aminocyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-5(4(7)8)2-1-3-5/h1-3,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTVMQPGKVHSEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176811 | |
Record name | 1-Aminocyclobutanecarboxylic acid | |
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Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 1-Aminocyclobutanecarboxylic acid | |
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CAS RN |
117259-24-2, 22264-50-2 | |
Record name | Cyclobutanecarboxylic acid, 1-amino-, labeled with carbon-14 | |
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Record name | 1-Aminocyclobutanecarboxylic acid | |
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Record name | 1-Aminocyclobutanecarboxylic acid | |
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Record name | 1-Aminocyclobutanecarboxylic acid | |
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Record name | 1-Aminocyclobutanecarboxylic acid | |
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Record name | 1-Amino-1-cyclobutanecarboxylic acid | |
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Record name | 1-AMINOCYCLOBUTANE CARBOXYLIC ACID | |
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